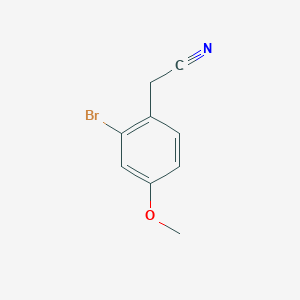

2-(2-Bromo-4-methoxyphenyl)acetonitrile

Description

Contextualization of Aryl Acetonitriles as Synthetic Intermediates

Aryl acetonitriles, characterized by a cyanomethyl group attached to an aromatic ring, are highly valuable synthetic intermediates in organic chemistry. The nitrile group and the adjacent benzylic position are both reactive sites, allowing for a wide range of chemical transformations. The electron-withdrawing nature of the nitrile functional group enhances the acidity of the α-protons, facilitating deprotonation to form a stabilized carbanion. This nucleophilic species can then participate in various carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and Michael additions.

Furthermore, the nitrile group itself can be converted into several other important functional groups. It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. This versatility makes aryl acetonitriles foundational materials for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Their utility as two-carbon building blocks is a cornerstone of many synthetic strategies.

Significance of Halogenated and Methoxylated Aromatic Systems in Fine Chemical Synthesis

The incorporation of halogen atoms and methoxy (B1213986) groups onto aromatic rings is a common and powerful strategy in the design of functional molecules, particularly in medicinal chemistry and materials science. Halogen atoms, such as bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can act as bioisosteres for other groups, enhance binding affinity through halogen bonding, and modulate metabolic stability. Critically, halogens serve as versatile synthetic handles, enabling a plethora of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that are fundamental to the construction of complex molecular frameworks.

Similarly, methoxy groups (-OCH₃) are prevalent in bioactive natural products and synthetic drugs. As a strong electron-donating group, the methoxy substituent influences the electronic properties of the aromatic ring, directing electrophilic substitution reactions primarily to the ortho and para positions. It can also participate in hydrogen bonding interactions with biological targets and improve a compound's metabolic profile. The combination of a halogen and a methoxy group on the same aromatic scaffold provides a powerful platform for regioselective functionalization and property modulation in the synthesis of fine chemicals.

Overview of the Research Landscape Surrounding 2-(2-Bromo-4-methoxyphenyl)acetonitrile

The research landscape for 2-(2-Bromo-4-methoxyphenyl)acetonitrile appears to be that of a specialized, commercially available building block with potential applications primarily in pharmaceutical synthesis, rather than a compound with a broad and extensively documented academic research history. While specific peer-reviewed studies detailing the synthesis and reactivity of this exact molecule are not abundant in the public domain, its structural motifs are present in key intermediates for important pharmaceutical agents.

For instance, structurally related compounds such as 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400) are cited in patents as crucial intermediates in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related conditions. google.comresearchgate.netgoogle.comgoogleapis.com The bromo- and methoxy-substituted phenyl moiety is a key component, highlighting the industrial relevance of this substitution pattern. The presence of the bromine atom allows for subsequent coupling reactions to build the complex benzazepinone (B8055114) structure of the final drug, while the methoxy groups are integral to the final product's biological activity.

Given this context, 2-(2-Bromo-4-methoxyphenyl)acetonitrile is likely utilized in proprietary process chemistry research within the pharmaceutical industry. Its value lies in its potential as a precursor for more complex molecules, where the acetonitrile (B52724) group can be elaborated and the bromo-substituent can be used as a linchpin for constructing larger molecular architectures. The compound is readily available from various chemical suppliers, indicating its utility as a readily accessible starting material for multi-step synthetic sequences. chemscene.comottokemi.com Future research may see this compound being employed in the development of new synthetic routes to existing drugs or as a foundational element in the discovery of new bioactive compounds. The rational design of such building blocks is considered a valuable approach to accelerating drug discovery projects. csmres.co.uk

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIMMKGDPPDRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801289116 | |

| Record name | 2-Bromo-4-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66916-98-1 | |

| Record name | 2-Bromo-4-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66916-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801289116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Bromo 4 Methoxyphenyl Acetonitrile

Direct Synthetic Routes to 2-(2-Bromo-4-methoxyphenyl)acetonitrile

Direct approaches to 2-(2-bromo-4-methoxyphenyl)acetonitrile focus on the simultaneous or sequential introduction of the bromo and cyanomethyl functionalities onto a pre-existing 4-methoxyphenyl (B3050149) scaffold.

Strategies Involving Benzylic Cyanation and Aromatic Bromination

These strategies aim to first establish the cyanomethyl group at the benzylic position and then introduce the bromine atom onto the aromatic ring, or vice versa.

A prominent direct route to 2-(2-bromo-4-methoxyphenyl)acetonitrile involves the reaction of 4-bromo-2-methoxybenzaldehyde (B1278859) with toluenesulfonylmethyl isocyanide (TosMIC). This transformation is an example of the Van Leusen reaction, which is a powerful method for converting aldehydes and ketones into nitriles with one additional carbon atom. organic-chemistry.org

The reaction proceeds via the deprotonation of TosMIC by a strong base, such as potassium tert-butoxide, to form a nucleophilic intermediate. This intermediate then attacks the carbonyl group of 4-bromo-2-methoxybenzaldehyde. A subsequent intramolecular cyclization, followed by elimination of the toluenesulfonyl group, ultimately yields the desired nitrile. organic-chemistry.org The presence of an alcohol, such as methanol (B129727), can accelerate the reaction. organic-chemistry.org

| Reactants | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-Bromo-2-methoxybenzaldehyde, Toluenesulfonylmethyl isocyanide (TosMIC) | Potassium tert-butoxide, Methanol | 1,2-dimethoxyethane | -40°C to room temperature | Data not available |

Approaches via Fluorinated Aryl Precursors and Nitrile Introduction (analogous to 2-(2-bromo-4-nitrophenyl)acetonitrile (B1290501) synthesis)

An alternative strategy for the synthesis of arylacetonitriles involves the nucleophilic aromatic substitution (SNAr) of an activated aryl fluoride. While a direct synthesis of 2-(2-bromo-4-methoxyphenyl)acetonitrile using this method is not extensively documented, an analogous synthesis of 2-(2-bromo-4-nitrophenyl)acetonitrile provides a viable template. chemicalbook.com

This approach would begin with a suitably substituted fluorinated precursor, such as 2-bromo-1-fluoro-4-methoxybenzene. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by a cyanide-containing nucleophile. youtube.com A common method involves the use of a carbanion derived from an active methylene (B1212753) compound like ethyl cyanoacetate, followed by hydrolysis and decarboxylation to yield the final acetonitrile (B52724). chemicalbook.com The reaction is typically carried out in the presence of a strong base, such as sodium hydride, to generate the nucleophile. chemicalbook.com

| Starting Material | Reagents | Solvent | Key Steps |

|---|---|---|---|

| 2-bromo-1-fluoro-4-nitrobenzene (analogous precursor) | 1. Ethyl 2-cyanoacetate, Sodium hydride 2. Hydrochloric acid (for hydrolysis and decarboxylation) | 1,4-Dioxane | 1. Nucleophilic aromatic substitution 2. Hydrolysis and decarboxylation |

Precursor Synthesis and Convergent Chemical Pathways

Preparation of Key Brominated Aryl Ketone Intermediates (e.g., 2-Bromo-4'-methoxyacetophenone)

A crucial precursor for several synthetic routes is 2-bromo-4'-methoxyacetophenone. This intermediate can be prepared through various methods, most commonly via the bromination of 4'-methoxyacetophenone (B371526). guidechem.comontosight.ai Different brominating agents and reaction conditions have been employed to achieve this transformation. guidechem.comchemicalbook.com

One common method involves the direct bromination of 4'-methoxyacetophenone with elemental bromine in a suitable solvent like methanol or acetic acid. guidechem.com Alternatively, N-bromosuccinimide (NBS) in the presence of a catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf) in acetonitrile can be used. chemicalbook.com Another approach utilizes copper(II) bromide as the brominating agent. guidechem.com

| Starting Material | Brominating Agent | Solvent/Conditions | Yield |

|---|---|---|---|

| 4'-Methoxyacetophenone | Bromine | Methanol | up to 90.6% guidechem.com |

| 4'-Methoxyacetophenone | Copper(II) bromide | Ethyl acetate/Chloroform (B151607), reflux | 89.4% guidechem.com |

| 4'-Methoxyacetophenone | N-Bromosuccinimide (NBS) / TMS-OTf | Acetonitrile, room temperature | 87% chemicalbook.com |

Another potential, though less direct, route to a brominated aryl ketone intermediate could involve a Friedel-Crafts acylation. tamu.eduorganic-chemistry.org For instance, the acylation of 3-bromoanisole (B1666278) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would be expected to yield a mixture of isomers, from which the desired 2-bromo-4-methoxyacetophenone could potentially be isolated. masterorganicchemistry.com The methoxy (B1213986) group is an ortho-, para-director, and the bromine is also an ortho-, para-director, which would influence the regioselectivity of the acylation.

Functionalization Strategies for Substituted Phenylacetonitrile (B145931) Derivatives (e.g., (4-Methoxyphenyl)acetonitrile)

This approach begins with the readily available (4-methoxyphenyl)acetonitrile and then introduces the bromine atom at the desired position on the aromatic ring. (4-Methoxyphenyl)acetonitrile can be synthesized from anisyl alcohol by conversion to anisyl chloride followed by reaction with sodium cyanide. orgsyn.org

The key step in this strategy is the regioselective bromination of (4-methoxyphenyl)acetonitrile. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the cyanomethyl group, bromination is expected to occur at the ortho position. N-Bromosuccinimide (NBS) in acetonitrile is a mild and effective reagent for the nuclear bromination of activated aromatic compounds like methoxybenzenes, often leading to high regioselectivity. acs.org

| Starting Material | Reagent | Solvent | Anticipated Product |

|---|---|---|---|

| (4-Methoxyphenyl)acetonitrile | N-Bromosuccinimide (NBS) | Acetonitrile | 2-(2-Bromo-4-methoxyphenyl)acetonitrile |

Bromination and Methoxylation Techniques for Aromatic Rings in Acetonitrile Derivatives

The introduction of a bromine atom onto the aromatic ring of acetonitrile derivatives, particularly those bearing an activating methoxy group, is a crucial transformation. A common and effective method for this is electrophilic aromatic substitution.

A widely employed reagent for the selective bromination of activated aromatic rings is N-bromosuccinimide (NBS). mdma.chmdpi.com NBS is favored due to its solid nature, ease of handling, and its ability to provide a low, steady concentration of bromine, which helps in minimizing side reactions. The reaction is typically carried out in a suitable solvent, with acetonitrile and methanol being effective options. mdma.chmdpi.com

The methoxy group (-OCH3) is a powerful ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. In the case of 4-methoxyphenylacetonitrile, the para position is blocked, leading to a high regioselectivity for bromination at the ortho position (adjacent to the methoxy group).

To further enhance the selectivity of ortho-bromination, acid catalysts are often employed. p-Toluenesulfonic acid (pTsOH) has been shown to be an effective catalyst in promoting the selective ortho-bromination of para-substituted phenols with NBS in polar protic solvents like methanol. mdpi.com It is proposed that the acid protonates the N-halosuccinimide, creating a more reactive electrophilic bromine species. mdma.ch

Optimization of Synthetic Reaction Conditions

The efficiency and selectivity of the synthesis of 2-(2-Bromo-4-methoxyphenyl)acetonitrile are highly dependent on the reaction conditions. Optimization of parameters such as the solvent system, catalyst, reagent stoichiometry, temperature, and reaction duration is critical for maximizing the yield of the desired product while minimizing the formation of impurities.

Impact of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent plays a pivotal role in the outcome of the bromination of 4-methoxyphenylacetonitrile. Polar solvents are generally favored for electrophilic aromatic brominations using NBS as they can facilitate the stabilization of the charged intermediates. Acetonitrile (CH3CN) has been identified as a particularly effective solvent for the nuclear bromination of methoxy-substituted aromatic compounds with NBS, leading to high yields and regioselectivity. mdma.chmdpi.com The use of acetonitrile can also lead to faster reaction times compared to non-polar solvents like carbon tetrachloride (CCl4). mdpi.com Methanol is another viable solvent, especially in conjunction with an acid catalyst, and has been shown to promote efficient ortho-bromination of para-substituted phenols. mdpi.com

The following table summarizes the effect of different solvent systems on the bromination of a model substrate, 2,3-dimethylanisole, with NBS, illustrating the preference for nuclear bromination in acetonitrile.

| Solvent | Product Distribution (Ring Bromination vs. Side-Chain Bromination) | Reference |

|---|---|---|

| Carbon Tetrachloride (CCl4) | Mixture of ring and side-chain bromination products | mdpi.com |

| Acetonitrile (CH3CN) | Exclusively ring bromination product | mdpi.com |

Evaluation of Catalyst and Reagent Systems

The selection of the brominating agent and catalyst is crucial for achieving high selectivity and yield. N-bromosuccinimide (NBS) is a preferred reagent for the selective bromination of activated aromatic rings. mdma.chmdpi.com The stoichiometry of NBS is a critical parameter to control, as an excess can lead to the formation of di-brominated byproducts. mdpi.com

Acid catalysts, such as p-toluenesulfonic acid (pTsOH), have been demonstrated to enhance the rate and selectivity of ortho-bromination. mdpi.com The presence of a catalytic amount of a strong acid can promote the formation of a more potent electrophilic brominating species from NBS. mdma.ch Other Lewis acids could potentially be employed, but their effectiveness would need to be experimentally verified.

The table below illustrates the impact of pTsOH on the selectivity of mono-ortho-bromination of p-cresol, a model compound for 4-methoxyphenylacetonitrile.

| Catalyst | Equivalents of NBS | Ratio of Starting Material : Mono-brominated : Di-brominated Product | Reference |

|---|---|---|---|

| None | 1.0 | 36 : 61 : 3 | mdpi.com |

| pTsOH (10 mol%) | 1.0 | 3 : 94 : 3 | mdpi.com |

| pTsOH (10 mol%) | 1.2 | 0 : 68 : 32 | mdpi.com |

Control of Reaction Temperature and Duration for Process Improvement

Reaction temperature and duration are key parameters that must be carefully controlled to optimize the synthesis of 2-(2-Bromo-4-methoxyphenyl)acetonitrile. Bromination reactions of activated aromatic rings are often exothermic, and careful temperature control is necessary to prevent runaway reactions and the formation of byproducts.

When using acetonitrile as a solvent, the bromination of methoxy-substituted benzenes with NBS can often be carried out efficiently at room temperature. mdpi.com This offers a significant advantage in terms of energy consumption and operational simplicity. The reaction times can vary depending on the specific substrate and other conditions, but they are generally shorter in polar solvents like acetonitrile compared to non-polar ones. For instance, substrates that required reflux conditions in carbon tetrachloride for bromination were successfully brominated at room temperature in acetonitrile. mdpi.com

Monitoring the reaction progress, for example by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is essential to determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of over-brominated or other side products.

The following table provides a general comparison of reaction times for the bromination of various methoxy-substituted naphthalenes in CCl4 versus CH3CN, highlighting the rate enhancement in acetonitrile.

| Substrate | Conditions in CCl4 | Time (h) in CCl4 | Conditions in CH3CN | Time (h) in CH3CN | Reference |

|---|---|---|---|---|---|

| 1,5-Dimethoxynaphthalene | Reflux | 1 | Room Temperature | 0.5 | mdpi.com |

| 1,4,5-Trimethoxynaphthalene | Room Temperature | 2 | Room Temperature | 0.5 | mdpi.com |

| 1,4,5,8-Tetramethoxynaphthalene | Reflux | 2 | Room Temperature | 1 | mdpi.com |

Chemical Reactivity and Transformation Pathways of 2 2 Bromo 4 Methoxyphenyl Acetonitrile

Nucleophilic Substitution Reactions at the Aromatic Bromine Center

The bromine atom attached to the aromatic ring is a leaving group that can be displaced through various transition metal-catalyzed nucleophilic substitution reactions. These transformations are fundamental for creating new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, significantly increasing molecular complexity.

Amination Reactions

The conversion of the aryl bromide moiety of 2-(2-bromo-4-methoxyphenyl)acetonitrile to an arylamine can be effectively achieved through palladium-catalyzed cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and subsequent reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical for the reaction's success, with sterically hindered biaryl phosphine ligands often providing high efficiency for a wide range of substrates. nih.govnih.gov Various amines, including primary and secondary alkylamines and arylamines, can be used as coupling partners. nih.gov

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Source of active Pd(0) catalyst | nih.govnih.gov |

| Ligand | BINAP, DPPF, XPhos, tBuBrettPhos | Stabilizes Pd center and facilitates catalytic cycle | wikipedia.orgnih.gov |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine nucleophile | libretexts.orgnih.gov |

| Solvent | Toluene, Dioxane, THF | Reaction medium | libretexts.orgnih.gov |

| Temperature | Room Temperature to >100 °C | Provides energy for reaction activation | libretexts.org |

Alkoxylation and Phenoxylation Reactions

Similar to amination, the aromatic bromine can be substituted with oxygen nucleophiles like alcohols and phenols to form aryl ethers. This transformation can be accomplished using copper-catalyzed methods, such as the Ullmann condensation, or more modern palladium-catalyzed systems, often referred to as Buchwald-Hartwig C-O coupling. organic-chemistry.org These reactions are pivotal for the synthesis of diaryl ethers and alkyl aryl ethers, which are common structural motifs in natural products and pharmaceuticals.

The palladium-catalyzed variant typically requires a palladium precursor, a suitable ligand (often from the same families as those used in amination), and a base to deprotonate the alcohol or phenol (B47542) nucleophile. nih.gov The conditions are generally mild and tolerate a variety of functional groups on both the aryl halide and the oxygen nucleophile.

Table 2: Representative Conditions for Palladium-Catalyzed C-O Coupling of Aryl Bromides

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst | nih.gov |

| Ligand | Josiphos ligands, Biaryl phosphines | Facilitates C-O bond formation | nih.gov |

| Nucleophile | Primary/secondary alcohols, phenols | Oxygen source for the ether | organic-chemistry.org |

| Base | K₃PO₄, Cs₂CO₃, NaOt-Bu | Deprotonates the alcohol/phenol | organic-chemistry.org |

| Solvent | Toluene, Dioxane | Reaction medium | nih.gov |

Cyanation and Related Functional Group Interconversions

The substitution of the aromatic bromine with a cyanide group is a powerful transformation that introduces a versatile nitrile functionality, which can be further converted into carboxylic acids, amides, or amines. Modern methods for aryl cyanation often employ palladium or nickel catalysts. mdpi.com These catalytic systems have largely replaced traditional, harsher methods like the Rosenmund-von Braun reaction. nih.gov

A significant advancement in this area is the use of non-toxic and easy-to-handle cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which mitigates the safety concerns associated with using alkali metal cyanides like KCN or NaCN. nih.govrsc.org Palladium-catalyzed cyanations can be performed under ligand-free conditions or with various phosphine ligands. organic-chemistry.org More recently, nickel-catalyzed systems have been developed that can even use acetonitrile (B52724) itself as the cyanide source, representing a greener and more atom-economical approach. nih.govrsc.org

Table 3: Modern Catalytic Systems for Cyanation of Aryl Bromides

| Catalytic System | Cyanide Source | Typical Conditions | Reference |

|---|---|---|---|

| Palladium-catalyzed | K₄[Fe(CN)₆], Zn(CN)₂ | Pd(OAc)₂, dioxane/H₂O, 120 °C | nih.govrsc.orgorganic-chemistry.org |

| Nickel-catalyzed | KCN, Zn(CN)₂ | NiBr₂(PPh₃)₂, Zn, HMPA/acetonitrile, 40-80 °C | mdpi.com |

| Nickel-catalyzed | Acetonitrile (solvent and source) | Ni(MeCN)₆₂, 1,10-phenanthroline, Si–Me₄-DHP, 80-100 °C | nih.govrsc.org |

Reactions Involving the Acetonitrile Moiety

The cyanomethyl group (–CH₂CN) is another reactive handle on the 2-(2-bromo-4-methoxyphenyl)acetonitrile molecule, susceptible to hydrolysis and reduction.

Hydrolysis to Arylacetic Acids

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction converts 2-(2-bromo-4-methoxyphenyl)acetonitrile into 2-(2-bromo-4-methoxyphenyl)acetic acid. The process typically involves heating the nitrile in an aqueous solution of a strong acid (like H₂SO₄ or HCl) or a strong base (like NaOH or KOH). google.comnih.gov

The reaction proceeds through an amide intermediate, 2-(2-bromo-4-methoxyphenyl)acetamide. Under controlled conditions, it is sometimes possible to isolate the amide, but prolonged reaction times and elevated temperatures typically lead to the full hydrolysis to the carboxylic acid. google.com Industrial methods for phenylacetic acid production often utilize hydrolysis of the corresponding phenylacetonitrile (B145931). google.com

Table 4: General Conditions for Nitrile Hydrolysis

| Condition Type | Reagents | Typical Temperature | Product | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄(aq) or HCl(aq) | Reflux | Carboxylic Acid | google.com |

| Basic Hydrolysis | NaOH(aq) or KOH(aq), followed by acid workup | Reflux | Carboxylic Acid | nih.gov |

| High-Temperature Water | H₂O (near-critical) | 180-250 °C | Amide and Carboxylic Acid | patsnap.com |

Reduction to Corresponding Aryl Amines

The nitrile group is readily reduced to a primary amine, yielding 2-(2-bromo-4-methoxyphenyl)ethanamine. This transformation is a common method for synthesizing phenethylamines. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amino group. youtube.com

Alternatively, catalytic hydrogenation can be employed. This method involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). nih.gov Catalytic hydrogenation is often considered a "greener" alternative to using metal hydrides, although it may require higher pressures and temperatures.

Table 5: Common Methods for the Reduction of Arylacetonitriles

| Method | Reagents | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Hydride Reduction | 1. LiAlH₄ 2. H₂O or H₃O⁺ workup | Anhydrous THF or Et₂O | High yield, reduces many functional groups | masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂ gas, Raney Ni or Pd/C | Ethanol, Methanol (B129727) (often with NH₃) | Milder conditions, can be selective | nih.gov |

Cycloaddition Reactions and Heterocyclic Ring Formation (e.g., related to β-lactam synthesis from similar arylimines)

While direct cycloaddition reactions involving the nitrile group of 2-(2-Bromo-4-methoxyphenyl)acetonitrile are not extensively documented, the molecule serves as a precursor to intermediates that can readily participate in such transformations. A prominent example is the synthesis of β-lactams (azetidin-2-ones), which are core structural motifs in many widely used antibiotics. ugent.be The Staudinger ketene-imine [2+2] cycloaddition is a classic and powerful method for constructing the β-lactam ring. nih.govresearchgate.net

This process involves the reaction of a ketene (B1206846) with an imine (or Schiff base). The arylimine required for this reaction can be synthesized from a derivative of 2-(2-Bromo-4-methoxyphenyl)acetonitrile. For instance, reduction of the nitrile group to an amine, followed by condensation with an aldehyde, would yield the necessary arylimine intermediate. This imine can then react with a suitable ketene (generated in situ from an acyl chloride and a tertiary amine) to produce a substituted β-lactam. The stereochemistry of the resulting β-lactam is a critical aspect of these syntheses. researchgate.net

The general pathway is illustrated below:

Imine Formation: The arylacetonitrile is first converted to an arylethylamine, which is then condensed with an aldehyde (R'-CHO) to form the target arylimine.

[2+2] Cycloaddition: The arylimine undergoes a cycloaddition reaction with a ketene (R''R'''C=C=O) to form the four-membered β-lactam ring.

This strategy allows for the incorporation of the 2-bromo-4-methoxyphenyl moiety into complex heterocyclic structures, demonstrating the utility of the parent compound as a building block in medicinal chemistry.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 2-(2-Bromo-4-methoxyphenyl)acetonitrile is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group (-OCH₃) and deactivated by the electron-withdrawing bromo (-Br) and cyanomethyl (-CH₂CN) groups. masterorganicchemistry.com The directing effects of these substituents determine the position of incoming electrophiles. The methoxy group is a strong activating group and is ortho-, para- directing. The bromine atom is a deactivating but ortho-, para- director. The cyanomethyl group is a deactivating, meta- directing group.

Considering the positions on the ring:

C3: ortho to the -CH₂CN group, ortho to the -Br group.

C5: para to the -Br group, meta to the -CH₂CN group, and ortho to the -OCH₃ group.

C6: ortho to the -OCH₃ group, meta to the -Br group.

The powerful ortho-, para- directing ability of the methoxy group is expected to be the dominant influence, directing incoming electrophiles primarily to the C5 and C6 positions. Steric hindrance from the adjacent bromo and cyanomethyl groups may also play a significant role in determining the final product distribution.

Further Halogenation Studies

Further halogenation of the aromatic ring can be achieved using standard electrophilic halogenation conditions, such as Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or Cl₂ with AlCl₃. masterorganicchemistry.com Given the directing effects of the existing substituents, the incoming halogen atom would be expected to substitute at the positions activated by the methoxy group. The most likely position for substitution is C5, which is para to the existing bromine and ortho to the activating methoxy group.

| Reaction | Reagents | Potential Major Product |

| Bromination | Br₂, FeBr₃ | 2-(2,5-Dibromo-4-methoxyphenyl)acetonitrile |

| Chlorination | Cl₂, AlCl₃ | 2-(2-Bromo-5-chloro-4-methoxyphenyl)acetonitrile |

Nitration and Sulfonation Investigations

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. libretexts.org Nitration is typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org Sulfonation is performed using fuming sulfuric acid (H₂SO₄/SO₃), where SO₃ acts as the electrophile. libretexts.orgyoutube.com

For 2-(2-Bromo-4-methoxyphenyl)acetonitrile, these reactions are also directed by the activating methoxy group. The nitro (-NO₂) or sulfonic acid (-SO₃H) group is expected to add preferentially at the C5 position. It is important to note that sulfonation is often a reversible process. libretexts.org

| Reaction | Reagents | Potential Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetonitrile |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 2-Bromo-5-(cyanomethyl)-4-methoxybenzenesulfonic acid |

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 2-(2-Bromo-4-methoxyphenyl)acetonitrile is an ideal site for metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.org The bromine atom on 2-(2-Bromo-4-methoxyphenyl)acetonitrile makes it an excellent substrate for this transformation, allowing for the introduction of a wide variety of aryl or heteroaryl groups at the C2 position of the phenyl ring.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.gov

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst/Base | Expected Product |

| 2-(2-Bromo-4-methoxyphenyl)acetonitrile | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(4-Methoxy-[1,1'-biphenyl]-2-yl)acetonitrile |

| 2-(2-Bromo-4-methoxyphenyl)acetonitrile | Pyridine-3-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 2-(4-Methoxy-2-(pyridin-3-yl)phenyl)acetonitrile |

| 2-(2-Bromo-4-methoxyphenyl)acetonitrile | 4-Fluorophenylboronic acid | Pd₂(dba)₃, SPhos / K₃PO₄ | 2-(4'-Fluoro-4-methoxy-[1,1'-biphenyl]-2-yl)acetonitrile |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org Using 2-(2-Bromo-4-methoxyphenyl)acetonitrile as the aryl halide component, various primary or secondary amines can be coupled to the aromatic ring at the C2 position.

The reaction mechanism is similar to other palladium-catalyzed cross-couplings and involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The development of specialized phosphine ligands has been critical to the broad applicability and high efficiency of this reaction. nih.gov

| Reactant 1 | Reactant 2 (Amine) | Catalyst/Ligand/Base | Expected Product |

| 2-(2-Bromo-4-methoxyphenyl)acetonitrile | Morpholine | Pd₂(dba)₃ / BINAP / NaOt-Bu | 4-(2-(Cyanomethyl)-5-methoxyphenyl)morpholine |

| 2-(2-Bromo-4-methoxyphenyl)acetonitrile | Aniline | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 2-(2-(Phenylamino)-4-methoxyphenyl)acetonitrile |

| 2-(2-Bromo-4-methoxyphenyl)acetonitrile | Diethylamine | Pd(OAc)₂ / RuPhos / K₃PO₄ | 2-(2-(Diethylamino)-4-methoxyphenyl)acetonitrile |

Sonogashira and Heck Reactions for C-C Bond Formation

The aryl bromide moiety in 2-(2-bromo-4-methoxyphenyl)acetonitrile serves as a key handle for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. Among these, the Sonogashira and Heck reactions are particularly powerful for forming new carbon-carbon bonds.

The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, creating arylalkyne structures. For 2-(2-bromo-4-methoxyphenyl)acetonitrile, this reaction provides a direct route to introduce an alkynyl substituent at the C2 position of the phenyl ring. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net The reactivity of similar 2-bromo-4-methoxyphenyl substrates in Sonogashira couplings has been demonstrated, indicating that the target compound would readily participate in such transformations. researchgate.netcuni.cz For instance, a domino intermolecular Sonogashira coupling followed by intramolecular cyclization has been successfully applied to related 2-(2-bromophenoxy)acetonitrile (B1272177) derivatives to synthesize 2,3-disubstituted benzo[b]furans. organic-chemistry.org

The Heck reaction enables the arylation of alkenes, forming a new carbon-carbon bond between the aryl group and one of the sp² carbons of the alkene. In the context of 2-(2-bromo-4-methoxyphenyl)acetonitrile, this reaction would involve coupling the aryl bromide with various activated or unactivated alkenes. Studies on related N-(2-bromo-4-methoxyphenyl)acrylamide derivatives have shown successful intramolecular Heck reactions to form oxindoles, confirming the viability of the 2-bromo-4-methoxyphenyl scaffold in such palladium-catalyzed cyclizations. rsc.org These examples underscore the potential of 2-(2-bromo-4-methoxyphenyl)acetonitrile as a substrate for a wide array of Heck coupling partners.

The conditions for these reactions can be tailored by selecting appropriate palladium catalysts, ligands, bases, and solvents to optimize yields and accommodate a variety of coupling partners.

Table 1: Representative Palladium-Catalyzed C-C Coupling Reactions

| Reaction Type | Coupling Partner Example | Catalyst System (Typical) | Potential Product Structure |

|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N |  |

| Heck | Ethyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N |  |

| Sonogashira | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, TEA |  |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Na₂CO₃ |  |

Advanced Derivatization Methodologies for Structural Diversification

Beyond the transformations at the aryl bromide site, the other functional groups of 2-(2-bromo-4-methoxyphenyl)acetonitrile offer numerous opportunities for structural modification, leading to a diverse library of derivatives.

The methylene (B1212753) group (α-carbon) positioned between the aromatic ring and the nitrile group is activated by the electron-withdrawing nature of the nitrile. This renders the α-protons acidic and susceptible to deprotonation by a suitable base, such as potassium tert-butoxide (KOtBu) or sodium amide, to generate a stabilized carbanion. researchgate.netresearchgate.net This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions.

A primary application of this reactivity is α-alkylation, where the carbanion reacts with alkyl halides or other electrophiles in an SN2-type reaction. libretexts.org This methodology allows for the introduction of a wide range of alkyl, benzyl (B1604629), or allyl groups at the α-position. Research on the base-promoted α-alkylation of various arylacetonitriles with alcohols has demonstrated the feasibility and versatility of this approach, achieving good yields with different substituted benzyl alcohols. researchgate.netresearchgate.net This established reactivity can be directly applied to 2-(2-bromo-4-methoxyphenyl)acetonitrile to generate a host of α-substituted derivatives.

Table 2: Potential α-Alkylation Reactions of 2-(2-Bromo-4-methoxyphenyl)acetonitrile

| Base | Alkylating Agent Example | Potential Product |

|---|---|---|

| KOtBu | Benzyl bromide | 2-(2-Bromo-4-methoxyphenyl)-3-phenylpropanenitrile |

| LDA | Ethyl iodide | 2-(2-Bromo-4-methoxyphenyl)butanenitrile |

| NaH | Allyl chloride | 2-(2-Bromo-4-methoxyphenyl)pent-4-enenitrile |

| KOtBu | 4-Methoxybenzyl alcohol | 2-(2-Bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)propanenitrile |

The aromatic ring of 2-(2-bromo-4-methoxyphenyl)acetonitrile is amenable to electrophilic aromatic substitution (EAS), allowing for the introduction of additional functional groups. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the methoxy group (-OCH₃), the bromo group (-Br), and the cyanomethyl group (-CH₂CN).

The -OCH₃ group is a strongly activating, ortho, para-director. The -Br group is a deactivating, but also ortho, para-director. The -CH₂CN group is considered a deactivating, meta-director. In electrophilic aromatic substitution, the powerful activating and directing effect of the methoxy group is expected to dominate. masterorganicchemistry.com The positions ortho to the methoxy group are C3 and C5, while the para position is C1 (occupied by the cyanomethyl group's connection point, effectively blocking it). The C3 position is sterically hindered by the adjacent bromine atom at C2. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the activating methoxy group and unencumbered.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (e.g., RCOCl/AlCl₃). masterorganicchemistry.comlibretexts.org Applying these reactions to 2-(2-bromo-4-methoxyphenyl)acetonitrile would predictably lead to the introduction of the new substituent at the C5 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(2-Bromo-4-methoxy-5-nitrophenyl)acetonitrile |

| Bromination | Br₂, FeBr₃ | 2-(2,5-Dibromo-4-methoxyphenyl)acetonitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(5-Acetyl-2-bromo-4-methoxyphenyl)acetonitrile |

| Sulfonation | Fuming H₂SO₄ | 3-Bromo-5-(cyanomethyl)-2-methoxybenzenesulfonic acid |

Advanced Synthetic Applications of 2 2 Bromo 4 Methoxyphenyl Acetonitrile As a Building Block

Role in the Synthesis of Heterocyclic Frameworks

The structural features of 2-(2-Bromo-4-methoxyphenyl)acetonitrile make it an adept starting material for the construction of various heterocyclic systems. The presence of the bromine atom allows for metal-catalyzed cross-coupling reactions, while the nitrile group can be manipulated to participate in cyclization reactions, leading to the formation of both nitrogen- and oxygen-containing heterocycles.

Construction of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of biologically active compounds. 2-(2-Bromo-4-methoxyphenyl)acetonitrile can be envisioned as a precursor to such frameworks, including imidazoles and quinoline (B57606) derivatives, through strategic functional group transformations.

For instance, the synthesis of 2,4-disubstituted imidazoles is commonly achieved through the condensation of α-halo ketones with amidines. researchgate.netderpharmachemica.comrasayanjournal.co.in The nitrile group of 2-(2-Bromo-4-methoxyphenyl)acetonitrile can be converted to an amidine, which can then react with an appropriate α-bromo ketone. Alternatively, the acetonitrile (B52724) can be hydrolyzed and the resulting carboxylic acid converted to an α-bromo ketone, which can then react with an amidine. A general scheme for the synthesis of substituted imidazoles from α-bromoacetophenone derivatives and benzamidine (B55565) is presented in Table 1. researchgate.net

Table 1: Synthesis of Imidazole (B134444) Derivatives

| Entry | α-Bromoacetophenone Derivative | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Bromo-1-phenylethanone | 2,4-Diphenyl-1H-imidazole | 85 |

| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | 4-(4-Chlorophenyl)-2-phenyl-1H-imidazole | 82 |

This table presents a generalized scheme for imidazole synthesis and does not represent direct reactions of 2-(2-Bromo-4-methoxyphenyl)acetonitrile without prior modification.

Quinoline derivatives, another important class of nitrogen-containing heterocycles, can be synthesized through various methods, including the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov While 2-(2-Bromo-4-methoxyphenyl)acetonitrile does not directly fit this precursor profile, it can be chemically modified to participate in such cyclizations. For example, the bromo group could be replaced with an amino group via a Buchwald-Hartwig amination, and the nitrile group could be hydrolyzed and the resulting acid converted to a ketone. This modified precursor could then undergo an intramolecular cyclization to form a quinoline derivative.

Assembly of Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles, such as benzofurans, is another area where 2-(2-Bromo-4-methoxyphenyl)acetonitrile can serve as a valuable starting material. Benzofurans are prevalent in many natural products and pharmaceuticals and exhibit a wide range of biological activities. scienceopen.com

A common strategy for benzofuran (B130515) synthesis involves the palladium-catalyzed intramolecular cyclization of a 2-alkynylphenol. jocpr.com 2-(2-Bromo-4-methoxyphenyl)acetonitrile can be converted into a suitable precursor for this reaction. For instance, a Sonogashira coupling of the aryl bromide with a terminal alkyne would introduce the necessary alkynyl group. Subsequent demethylation of the methoxy (B1213986) group would yield the required phenolic hydroxyl group, setting the stage for an intramolecular cyclization to the benzofuran ring system.

Alternatively, palladium-catalyzed reactions of aryl boronic acids with 2-(2-formylphenoxy) acetonitriles have been shown to produce benzoyl-substituted benzofurans. nih.gov This suggests a pathway where the bromo group of 2-(2-Bromo-4-methoxyphenyl)acetonitrile is converted to a boronic acid, which can then be coupled with a suitable phenoxy acetonitrile derivative.

Precursor for Complex Organic Molecule Synthesis

Beyond the synthesis of simple heterocyclic systems, 2-(2-Bromo-4-methoxyphenyl)acetonitrile is a valuable precursor for the construction of more complex organic molecules, including those with defined stereochemistry and those that are analogs of natural products.

Chiral Auxiliary Approaches and Asymmetric Synthesis Strategies

The development of asymmetric synthetic methods is crucial for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceuticals. While there are no direct reports of using 2-(2-Bromo-4-methoxyphenyl)acetonitrile in chiral auxiliary-based asymmetric synthesis, its structure is analogous to substrates that have been used in such transformations.

For example, the stereoselective synthesis of β-lactams can be achieved through the [2+2] cycloaddition of a ketene (B1206846) and an imine (the Staudinger reaction). rsc.orgresearchgate.netum.esnih.gov Chiral auxiliaries can be employed to control the stereochemistry of this reaction. The acetonitrile group of 2-(2-Bromo-4-methoxyphenyl)acetonitrile could be hydrolyzed to a carboxylic acid, which could then be converted to a ketene precursor. This precursor, in the presence of a chiral auxiliary, could then react with an imine to produce a chiral β-lactam. The bromo- and methoxy-substituents on the phenyl ring could be further functionalized to generate a library of complex, stereochemically defined molecules.

Intermediates in Total Synthesis of Natural Product Analogs

The structural motifs present in 2-(2-Bromo-4-methoxyphenyl)acetonitrile are found in a variety of natural products, making it a useful starting material for the synthesis of their analogs. A prominent example is the alkaloid galanthamine (B1674398), an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.

Several total syntheses of galanthamine and its analogs have been reported, many of which utilize precursors that are structurally related to 2-(2-Bromo-4-methoxyphenyl)acetonitrile. For instance, a key step in some syntheses is an intramolecular Heck reaction to form the benzofuran ring of the galanthamine core. researchgate.net A precursor for such a reaction could be synthesized from 2-(2-Bromo-4-methoxyphenyl)acetonitrile. The synthesis of galanthamine analogs has been achieved starting from (2-bromophenyl)-(4-methoxyphenyl)methanone, a compound that is structurally very similar to the ketone that would be obtained from the hydrolysis of the nitrile in 2-(2-Bromo-4-methoxyphenyl)acetonitrile. nih.gov This highlights the potential of the title compound as a starting material for the synthesis of galanthamine analogs, which could have interesting biological activities.

Utilization in the Development of Chemical Probe Libraries

Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules. nih.govnih.govebi.ac.ukresearchgate.netmdpi.comrsc.orgnih.govnih.gov They are essential tools in chemical biology and drug discovery. The development of libraries of chemical probes allows for the high-throughput screening of compounds to identify those with desired biological activities.

2-(2-Bromo-4-methoxyphenyl)acetonitrile is an attractive scaffold for the development of chemical probe libraries. The bromo group provides a handle for diversification through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, which can be used to modulate the potency and selectivity of the resulting probes. The nitrile and methoxy groups can also be modified to further increase the chemical diversity of the library.

For example, the bromodomain-containing proteins are a family of epigenetic "readers" that have emerged as important drug targets. nih.gov Chemical probes for these proteins have been developed, and some of these have complex heterocyclic scaffolds. The versatility of 2-(2-Bromo-4-methoxyphenyl)acetonitrile as a precursor for heterocyclic synthesis makes it a suitable starting material for the development of novel bromodomain inhibitors. A library of compounds could be synthesized from this starting material and screened for activity against a panel of bromodomain-containing proteins to identify new chemical probes.

Mechanistic Investigations of Reactions Involving 2 2 Bromo 4 Methoxyphenyl Acetonitrile

Elucidation of Reaction Pathways for Nucleophilic Aromatic Substitution

The primary pathway for nucleophilic substitution on the aromatic ring of 2-(2-Bromo-4-methoxyphenyl)acetonitrile is the nucleophilic aromatic substitution (SNAr) mechanism. This pathway is distinct from SN1 and SN2 reactions and involves a two-step process: addition of the nucleophile to form a resonance-stabilized intermediate, followed by elimination of the leaving group. organicreactions.orgnih.gov

The stability of this Meisenheimer complex is crucial for the reaction to proceed. In the case of 2-(2-Bromo-4-methoxyphenyl)acetonitrile, the substituents on the ring have competing electronic effects. The methoxy (B1213986) group (-OCH3) at the para-position is an electron-donating group through resonance, which generally deactivates the ring towards nucleophilic attack. Conversely, the bromine atom and the cyanomethyl group (-CH2CN) are electron-withdrawing by induction. The cyano group, in particular, can stabilize the negative charge of the Meisenheimer complex through resonance if the charge is delocalized to the ortho and para positions relative to the point of attack.

Kinetic Studies and Transition State Analysis of Key Transformations (e.g., analogous to pyridinolysis in acetonitrile)

Direct kinetic studies on 2-(2-Bromo-4-methoxyphenyl)acetonitrile are not extensively documented in the literature. However, the kinetic behavior of its key transformations, such as nucleophilic substitution, can be inferred from analogous systems, like the pyridinolysis of phenacyl bromides or aryl carbodithioates in acetonitrile (B52724). rsc.orgresearchgate.net These studies often reveal a stepwise mechanism where the rate-determining step can change depending on the nucleophile's basicity.

Kinetic investigations of such reactions in acetonitrile typically show a biphasic Brønsted-type plot (log of the rate constant vs. pKa of the conjugate acid of the nucleophile). rsc.orgresearchgate.net This biphasic nature is indicative of a change in the rate-determining step. For weakly basic nucleophiles, the breakdown of the tetrahedral intermediate to form the products is often rate-limiting. For more basic nucleophiles, the initial attack of the nucleophile to form the intermediate becomes the slower, rate-determining step. researchgate.net

A hypothetical kinetic study of the reaction of 2-(2-Bromo-4-methoxyphenyl)acetonitrile with a series of substituted pyridines in acetonitrile at a constant temperature would likely yield data similar to that shown in the table below. The Brønsted coefficient (βnuc) provides insight into the transition state structure. A large βnuc value (e.g., 0.7-0.8) suggests a late transition state where significant bond formation has occurred, characteristic of a rate-limiting breakdown of the intermediate. A smaller βnuc value (e.g., 0.2-0.4) points to an early transition state, consistent with the nucleophilic attack being the rate-determining step. rsc.orgresearchgate.net

Table 1: Hypothetical Kinetic Data for the Reaction of 2-(2-Bromo-4-methoxyphenyl)acetonitrile with Various Pyridines in Acetonitrile

| Nucleophile (Pyridine) | pKa of Conjugate Acid | Rate Constant (k, M-1s-1) | Brønsted Region |

|---|---|---|---|

| 3-CN-Pyridine | 1.45 | 0.005 | Rate-Limiting Breakdown |

| 3-Cl-Pyridine | 2.84 | 0.022 | Rate-Limiting Breakdown |

| Pyridine | 5.25 | 0.510 | Rate-Limiting Formation |

| 4-Me-Pyridine | 6.02 | 1.250 | Rate-Limiting Formation |

| 4-NMe2-Pyridine | 9.70 | 8.890 | Rate-Limiting Formation |

Activation parameters, such as low activation enthalpies (ΔH‡) and large negative activation entropies (ΔS‡), would support the formation of a highly ordered, zwitterionic tetrahedral intermediate in the transition state. digitellinc.com Cross-interaction constants (ρXZ) derived from Hammett plots can also elucidate the mechanism, with changes in their sign or magnitude supporting a shift in the rate-determining step. researchgate.net

Influence of Solvent Polarity and Catalysis on Reaction Mechanisms (e.g., related to Povarov reaction mechanisms in acetonitrile)

Solvent polarity plays a critical role in the mechanism of reactions involving 2-(2-Bromo-4-methoxyphenyl)acetonitrile. Acetonitrile, a polar aprotic solvent, is particularly effective at solvating the charged intermediates and transition states characteristic of SNAr reactions without interfering with nucleophilicity through hydrogen bonding. researchgate.net An increase in solvent polarity generally decreases the rate of SNAr reactions if the reactants are neutral, as the charge is more dispersed in the transition state. However, the ability of polar aprotic solvents to poorly solvate anions can leave the nucleophile "naked" and highly reactive. researchgate.netnih.gov

Catalysis can significantly alter reaction pathways. In transformations analogous to the Povarov reaction, which involves the formation of N-aryl imines and their subsequent cycloaddition, Lewis acids are often employed as catalysts in solvents like acetonitrile. nih.govresearchgate.net A Lewis acid catalyst (e.g., InCl3, BF3) can activate a substrate by coordinating to a Lewis basic site, such as the oxygen of the methoxy group or the nitrogen of the nitrile group in 2-(2-Bromo-4-methoxyphenyl)acetonitrile or its derivatives. This coordination increases the electrophilicity of the substrate, facilitating nucleophilic attack. researchgate.netyoutube.com

In a potential Povarov-type reaction involving a derivative of 2-(2-Bromo-4-methoxyphenyl)acetonitrile, the Lewis acid would activate an imine formed in situ, promoting a stepwise mechanism. This typically involves a nucleophilic attack from an electron-rich alkene to form a cationic intermediate, followed by a rapid intramolecular cyclization, such as a Friedel-Crafts reaction. youtube.comnih.gov The presence of the catalyst is often essential; in its absence, the reaction may not proceed at all. researchgate.net The choice of catalyst can also be critical, with different Lewis acids exhibiting varying efficiencies. researchgate.net

Table 2: Influence of Solvent and Catalyst on Reaction Type and Rate

| Reaction Type | Solvent | Catalyst | Effect on Mechanism |

|---|---|---|---|

| SNAr | Acetonitrile (Polar Aprotic) | None | Stabilizes Meisenheimer complex; enhances nucleophile reactivity by poor anion solvation. researchgate.net |

| SNAr | Methanol (B129727) (Polar Protic) | None | Solvates and deactivates nucleophile via H-bonding, potentially slowing the reaction. nih.gov |

| Povarov-type Cycloaddition | Acetonitrile | Lewis Acid (e.g., InCl3) | Activates electrophile (e.g., iminium ion), promotes stepwise cationic mechanism. researchgate.netnih.gov |

| Povarov-type Cycloaddition | Acetonitrile | None | Reaction may not proceed due to insufficient electrophilicity of the intermediate. researchgate.net |

Stereochemical Control and Diastereoselectivity Mechanisms in Derivative Synthesis

Achieving stereochemical control is a fundamental goal in the synthesis of complex molecules derived from 2-(2-Bromo-4-methoxyphenyl)acetonitrile. The key to this control often lies in reactions at the benzylic carbon (the -CH2- between the phenyl ring and the nitrile), which is prochiral. Deprotonation of this carbon generates a benzylic carbanion that can react with various electrophiles. When a new stereocenter is formed, controlling the facial selectivity of the electrophile's approach is paramount.

One strategy involves using a chiral auxiliary. By attaching a chiral auxiliary to a derivative of the starting material, one face of the resulting enolate can be sterically shielded, directing an incoming electrophile to the opposite face and leading to a diastereoselective outcome. Another approach is catalyst-controlled asymmetric synthesis. For instance, in a palladium-catalyzed asymmetric allylic alkylation of a related α-arylacetonitrile, a chiral phosphinoxazoline ligand was used to control the stereochemistry, generating two adjacent chiral centers with high diastereoselectivity and enantioselectivity. rsc.org

The mechanism of diastereoselectivity often depends on the formation of a rigid, ordered transition state. In Michael additions, for example, a chiral bifunctional catalyst (like a thiourea-tertiary amine) can activate both the nucleophile (the phenylacetonitrile (B145931) enolate) and the electrophile (the Michael acceptor) simultaneously through hydrogen bonding. This dual activation orients the reactants in a specific way, favoring attack from one face and resulting in a single major diastereomer. The reaction's diastereomeric ratio (dr) is highly dependent on the catalyst, solvent, and substrate structure. rsc.org

Table 3: Strategies for Stereochemical Control in Reactions of Arylacetonitrile Derivatives

| Reaction Type | Strategy | Mechanism of Stereocontrol | Typical Outcome |

|---|---|---|---|

| Alkylation | Chiral Auxiliary | Steric hindrance from the auxiliary directs the electrophile to the less hindered face of the enolate. | High diastereoselectivity. |

| Allylic Alkylation | Chiral Catalyst (e.g., Pd-ligand complex) | The chiral ligand environment around the metal center controls the facial approach of the nucleophile. rsc.org | High diastereo- and enantioselectivity. |

| Michael Addition | Chiral Bifunctional Catalyst | Dual activation of both reaction partners creates a highly organized, diastereoselective transition state. youtube.com | High diastereo- and enantioselectivity. |

| Aldol (B89426) Reaction | Chiral Sulfinyl Group | A chiral sulfinyl group ortho to the carbanion can chelate the lithium counterion, creating a rigid structure that directs the aldehyde approach. nih.gov | Moderate to high diastereoselectivity. |

Regioselectivity in Aromatic Functionalization (e.g., tele-substitution versus ipso-substitution phenomena)

When 2-(2-Bromo-4-methoxyphenyl)acetonitrile undergoes nucleophilic substitution, the regioselectivity of the reaction is a critical consideration. The most direct pathway is ipso-substitution, where the nucleophile attacks the carbon atom directly attached to the leaving group (the bromine atom), resulting in its replacement. This is the expected outcome for a standard SNAr reaction.

However, under certain conditions, alternative regiochemical outcomes known as tele-substitution can occur. Tele-substitution is a process where the entering group takes up a position more than one atom away from the atom to which the leaving group was attached. In the context of the 2-bromo-4-methoxyphenyl ring system, a nucleophile might attack an unsubstituted position (e.g., C6 or C5), leading to a rearranged product where the bromine is ultimately displaced.

The competition between ipso- and tele-substitution is influenced by several factors:

Nature of the Nucleophile and Base : Softer nucleophiles and the use of increased equivalents of the nucleophile or decreased equivalents of a separate base can favor the tele-substitution pathway.

Solvent Polarity : Less polar solvents have been shown to favor tele-substitution in some heterocyclic systems.

Leaving Group : In certain triazolopyrazine systems, the tendency for tele-substitution increases in the order Cl < Br < I.

Substrate Activation : Tele-substitution is often observed in highly activated systems, such as those containing nitro groups or within certain heterocyclic frameworks. A plausible mechanism involves the initial addition of the nucleophile to an unsubstituted, activated position on the ring, forming an anionic intermediate. This is followed by a series of proton transfers or rearrangements that culminate in the elimination of the leaving group from its original position.

For 2-(2-Bromo-4-methoxyphenyl)acetonitrile, ipso-substitution would be the generally expected pathway. However, the possibility of tele-substitution, particularly with soft, bulky nucleophiles or under specific base/solvent conditions, cannot be entirely ruled out and represents an important mechanistic consideration in the functionalization of this aromatic scaffold.

Computational Chemistry Approaches for 2 2 Bromo 4 Methoxyphenyl Acetonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(2-Bromo-4-methoxyphenyl)acetonitrile. wikipedia.org Methods like Density Functional Theory (DFT) are frequently employed to determine the electronic structure of molecules. researchgate.net A key aspect of this analysis involves the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular structure and calculate these orbital energies. jcsp.org.pkiosrjournals.org For instance, in a study on a modified 4-(methoxyphenyl acetonitrile) monomer, DFT computations revealed that chemical modifications could significantly alter the HOMO and LUMO distributions and reduce the energy gap, thereby changing the electronic and optical properties. researchgate.net

Another valuable tool in electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is crucial for predicting how the molecule will interact with other reagents. jcsp.org.pk

Table 1: Key Parameters from Electronic Structure Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. researchgate.net |

| MEP Map | A visual representation of the electrostatic potential on the molecular surface. | Identifies sites for electrophilic and nucleophilic attack. jcsp.org.pk |

Conformational Analysis and Energetic Profiles of Derivatives

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For derivatives of 2-(2-Bromo-4-methoxyphenyl)acetonitrile, such as Schiff bases, different spatial arrangements (conformers) can exist due to rotation around single bonds. researchgate.net

Computational methods can be used to calculate the rotational barriers and potential energy surfaces for these molecules. This analysis helps identify the most stable (lowest energy) conformation. Studies on related compounds have shown that even small energy differences, on the order of a few kJ/mol, can separate different conformers. researchgate.net While one conformation might be preferred in the gas phase, intermolecular interactions in a crystal lattice can stabilize a different, higher-energy conformation. researchgate.net This phenomenon, known as conformational polymorphism, occurs when a single compound crystallizes in different forms containing different molecular conformers. researchgate.net

Reaction Mechanism Modeling through Density Functional Theory (DFT) Studies

DFT is a powerful tool for elucidating the mechanisms of chemical reactions involving 2-(2-Bromo-4-methoxyphenyl)acetonitrile and its derivatives. jcsp.org.pk By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. This modeling provides insights into the feasibility of a proposed mechanism and helps predict reaction outcomes.

For example, the synthesis of Schiff bases, which can be formed from compounds like 2-(2-Bromo-4-methoxyphenyl)acetonitrile, involves the condensation of a primary amine with an aldehyde or ketone. jcsp.org.pk DFT studies can model this reaction to understand the energetics of each step. Computational investigations into other reaction types, such as catalytic asymmetric ionic hydrogenation of styrenes, have successfully used DFT to support proposed mechanisms involving carbocation intermediates and transition states. acs.org These studies visualize the key interactions that control stereoselectivity and reaction efficiency. acs.org

Prediction of Spectroscopic Parameters for Synthetic Validation

Computational chemistry plays a crucial role in validating the synthesis of new compounds by predicting their spectroscopic properties. wikipedia.org Theoretical spectra can be compared with experimental data (e.g., FTIR, Raman, NMR) to confirm the identity and structure of the synthesized molecule. jcsp.org.pkresearchgate.net

DFT calculations are widely used to compute harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. ekb.egnih.gov Although there's often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to improve the agreement. iosrjournals.orgnih.gov The potential energy distribution (PED) analysis can also be performed to assign specific vibrational modes to the calculated frequencies. nih.gov

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov The predicted chemical shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental NMR spectra to aid in structural elucidation. researchgate.net Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis), providing information about electronic transitions within the molecule. nih.govresearchgate.net

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Computational Method |

|---|---|---|

| FTIR / Raman | Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.netnih.gov |

| NMR | Chemical Shifts (¹H, ¹³C) | GIAO researchgate.netnih.gov |

| UV-Vis | Absorption Wavelengths (λmax) | TD-DFT nih.govresearchgate.net |

Theoretical Assessment of Synthetic Accessibility and Chemical Space Exploration

Before embarking on a complex synthesis, computational tools can be used to estimate the synthetic accessibility of a target molecule. Synthetic accessibility scores, such as the SAscore, provide a quantitative measure of how difficult a molecule might be to synthesize. researchgate.netmdpi.com These scores are typically based on a combination of molecular complexity and fragment contributions derived from analyzing databases of known molecules and reactions. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing Properties

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. chemrxiv.org Understanding these interactions is critical, as crystal packing can significantly influence the physical properties of a solid-state material. Computational methods are invaluable for analyzing and quantifying these non-covalent interactions.

For derivatives of 2-(2-Bromo-4-methoxyphenyl)acetonitrile, such as Schiff bases, weak C-H···O or O-H···N hydrogen bonds can play a significant role in stabilizing the crystal structure. jcsp.org.pkresearchgate.net Computational analysis of pairwise interaction energies using quantum mechanical models can further quantify the strength of these interactions, distinguishing between directed forces like hydrogen bonds and non-directed dispersion or electrostatic forces. nih.gov These studies reveal how molecular recognition and self-assembly processes lead to the final crystal architecture.

Spectroscopic Characterization Techniques in Synthetic Studies of 2 2 Bromo 4 Methoxyphenyl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation During Synthesis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2-(2-Bromo-4-methoxyphenyl)acetonitrile. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton NMR (¹H NMR) is employed to identify the number and connectivity of hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of 2-(2-Bromo-4-methoxyphenyl)acetonitrile exhibits distinct signals corresponding to the aromatic, methoxy (B1213986), and methylene (B1212753) protons.

The aromatic region of the spectrum shows three signals, consistent with the trisubstituted benzene (B151609) ring. A doublet observed at δ 7.40 ppm with a coupling constant of J = 8.4 Hz corresponds to the proton on C5, which is coupled to the proton on C6. rsc.org Another doublet at δ 7.15 ppm (J = 3.0 Hz) is assigned to the proton on C3, coupled to the proton on C5. rsc.org A doublet of doublets at δ 6.89 ppm (J₁ = 8.4 Hz, J₂ = 2.4 Hz) represents the proton at the C6 position. rsc.org

The aliphatic region features two singlets. The signal at δ 3.81 ppm is attributed to the three protons of the methoxy (-OCH₃) group, while the singlet at δ 3.77 ppm corresponds to the two protons of the methylene (-CH₂-) bridge connecting the phenyl ring and the nitrile group. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.40 | d | 8.4 | 1H | Ar-H (C5) |

| 7.15 | d | 3.0 | 1H | Ar-H (C3) |

| 6.89 | dd | 8.4, 2.4 | 1H | Ar-H (C6) |

| 3.81 | s | N/A | 3H | -OCH₃ |

| 3.77 | s | N/A | 2H | -CH₂CN |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The proton-decoupled ¹³C NMR spectrum of 2-(2-Bromo-4-methoxyphenyl)acetonitrile shows nine distinct signals, accounting for all carbon atoms in the structure.

The signal at δ 160.1 ppm is assigned to the C4 carbon, which is attached to the electron-donating methoxy group. rsc.org The nitrile carbon (-C≡N) appears at δ 117.2 ppm. rsc.org The carbon atom bearing the bromine (C2) is observed at δ 118.5 ppm. rsc.org The methylene carbon (-CH₂-) signal is found at δ 24.0 ppm, and the methoxy carbon (-OCH₃) resonates at δ 55.7 ppm. rsc.org The remaining aromatic carbons (C1, C3, C5, C6) are observed at δ 121.7, 123.9, 114.0, and 130.2 ppm, respectively. rsc.org

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 160.1 | C4 (Ar-C-O) |

| 130.2 | C6 (Ar-CH) |

| 123.9 | C3 (Ar-CH) |

| 121.7 | C1 (Ar-C-CH₂) |

| 118.5 | C2 (Ar-C-Br) |

| 117.2 | -C≡N |

| 114.0 | C5 (Ar-CH) |

| 55.7 | -OCH₃ |

| 24.0 | -CH₂CN |

Infrared (IR) Spectroscopy for Functional Group Identification in Reaction Products

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of 2-(2-Bromo-4-methoxyphenyl)acetonitrile, typically recorded using a potassium bromide (KBr) pellet, displays characteristic absorption bands that confirm its structure.

A sharp and intense absorption band around 2252 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration, a key functional group in the molecule. rsc.org The presence of the aromatic ring is confirmed by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1605-1495 cm⁻¹ region. rsc.org The C-O stretching of the aryl ether is identified by strong bands at 1288 cm⁻¹ and 1241 cm⁻¹. rsc.org Aliphatic C-H stretching from the methylene and methoxy groups are observed in the 2963-2851 cm⁻¹ range. rsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2963-2851 | C-H Stretch | -CH₂-, -OCH₃ |

| 2252 | C≡N Stretch | Nitrile |

| 1605, 1495 | C=C Stretch | Aromatic Ring |

| 1288, 1241 | C-O Stretch | Aryl Ether |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Synthetic Pathways

Mass spectrometry is essential for determining the molecular weight of a compound and providing evidence of its elemental composition through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For 2-(2-Bromo-4-methoxyphenyl)acetonitrile, the molecular formula is C₉H₈BrNO. The calculated exact mass for this formula is 224.9789 amu. rsc.org Experimental HRMS analysis shows a found mass of 224.9790 amu, which is in excellent agreement with the calculated value. rsc.org This precise mass measurement confirms the elemental composition and serves as definitive proof of the successful synthesis of the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring